2,5-Dimethyltetrahydrofuran 2,5-Dimethyltetrahydrofuran
Brand Name: Vulcanchem
CAS No.: 1003-38-9
VCID: VC21002516
InChI: InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3
SMILES: CC1CCC(O1)C
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol

2,5-Dimethyltetrahydrofuran

CAS No.: 1003-38-9

Cat. No.: VC21002516

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyltetrahydrofuran - 1003-38-9

Specification

CAS No. 1003-38-9
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
IUPAC Name 2,5-dimethyloxolane
Standard InChI InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3
Standard InChI Key OXMIDRBAFOEOQT-UHFFFAOYSA-N
SMILES CC1CCC(O1)C
Canonical SMILES CC1CCC(O1)C

Introduction

Chemical Structure and Basic Properties

2,5-Dimethyltetrahydrofuran (DMTHF) is a cyclic ether with two methyl groups substituted at positions 2 and 5 of the tetrahydrofuran ring. This compound exists as a mixture of cis and trans isomers, each with distinct properties but often used together in commercial applications.

Molecular Identification Data

PropertyValue
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol
CAS Registry Number1003-38-9
IUPAC Name2,5-dimethyloxolane
Canonical SMILESCC1CCC(O1)C
InChIInChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3

The structure of 2,5-dimethyltetrahydrofuran features a five-membered ring with an oxygen atom and two methyl groups positioned at the 2 and 5 carbons. This arrangement gives the molecule unique chemical properties that make it valuable for various applications .

Physical Properties

2,5-Dimethyltetrahydrofuran displays several characteristic physical properties that contribute to its utility in industrial applications:

Physical PropertyValue
Physical State (20°C)Liquid
AppearanceColorless to almost colorless clear liquid
Melting Point-128.9°C
Boiling Point90-92°C
Density0.833 g/mL at 25°C
Flash Point27°C (80°F)
Water SolubilityPractically insoluble (6.7 g/L at 20°C)
Refractive Index1.40
Specific Gravity0.83
Dielectric Constant3.05

The compound requires storage under inert gas conditions due to its air sensitivity and is typically refrigerated in a cool, dark place below 15°C to maintain stability . Commercial preparations are often stabilized with butylated hydroxytoluene (BHT) to prevent peroxide formation during storage .

Synthesis Methods

Several methods have been developed for synthesizing 2,5-dimethyltetrahydrofuran, with recent focus on greener approaches utilizing biomass-derived feedstocks.

Catalytic Conversion from Biomass Carbohydrates

A groundbreaking one-step catalytic process has been developed to convert carbohydrates directly to 2,5-dimethyltetrahydrofuran. This method represents a significant advancement in sustainable chemistry:

  • The process employs a soluble rhodium catalyst, dihydrogen, and hydroiodic acid in a biphasic solution

  • Fructose can be converted with yields up to 85%

  • Glucose yields reach approximately 75%

  • Even cellulose can be directly converted, though with somewhat lower yields

  • The reaction proceeds through a combination of dehydration, hydrogenolysis, and hydrogenation steps

This approach is particularly valuable as it transforms renewable biomass resources into a potential fuel additive with properties comparable to petroleum-derived transportation fuels .

Conversion from 2,5-Hexanedione

Another efficient synthesis route involves the conversion of biomass-derived 2,5-hexanedione using cooperative catalysis:

  • The combination of Pt/C and solid acid Amberlite®IR-120H demonstrates excellent catalytic cooperation

  • Under mild conditions, yields of up to 99% can be achieved

  • 2,5-Hexanediol (2,5-HDO) is identified as a key intermediate in this reaction

  • The heterogeneous nature of the catalyst system allows for easy recovery and repeated reuse

This method is notable for its high efficiency and the use of relatively mild reaction conditions, making it potentially suitable for industrial-scale production.

Hydroconversion from 5-Hydroxymethylfurfural

A non-promoted Ni/SBA-15 catalyst prepared by incipient wetness impregnation can convert 5-hydroxymethylfurfural (HMF) to 2,5-dimethyltetrahydrofuran at 180°C:

  • The reaction proceeds through 2,5-dimethylfuran (DMF) as an intermediate

  • Through control over reaction time, yields of up to 97% (at 100% conversion) can be achieved

  • Kinetic modeling suggests a preferential route to DMF via 5-methylfurfural as an intermediate

  • An alternative pathway via 2,5-bis(hydroxylmethyl)furan is also present but less dominant

This method is significant as it utilizes HMF, which is itself a platform chemical derivable from biomass, particularly cellulose.

Applications and Uses

2,5-Dimethyltetrahydrofuran has diverse applications across several industries, with its most promising uses centered on sustainable energy and green chemistry.

Biofuel Applications

Research into 2,5-dimethyltetrahydrofuran as a biofuel highlights several advantages:

  • It possesses properties superior to ethanol and comparable to conventional petroleum-derived fuels

  • It could be readily incorporated into existing transportation infrastructure

  • Computational studies suggest it would be a relatively clean-burning biofuel

  • Its thermochemical properties (enthalpies of formation, entropies, specific heats) have been calculated to better understand its combustion behavior

Studies on ignition delay times at various temperatures and detailed kinetic modeling have enhanced understanding of its combustion characteristics, though the formation of intermediate aldehydes during combustion remains a potential concern .

Green Solvent Applications

As a green solvent, 2,5-dimethyltetrahydrofuran offers several advantages over traditional petroleum-derived alternatives:

  • Higher boiling point compared to tetrahydrofuran (THF) and 2-methyltetrahydrofuran

  • Lower water solubility, facilitating biphasic reactions and extraction processes

  • Better stability under various reaction conditions

  • Excellent performance in organometallic reactions

These properties make it particularly valuable in green chemistry applications, where it provides an environmentally friendly alternative to conventional solvents while offering improved performance characteristics .

Industrial Applications

Beyond fuels and solvents, 2,5-dimethyltetrahydrofuran finds use in several industrial processes:

  • As a component in polymer production, contributing to improved flexibility and durability

  • In pharmaceutical applications as a solvent for drug formulations

  • As an ingredient in fuel additives to improve combustion efficiency

  • In the hydrodeoxygenation of oxygenated compounds to unsaturated products

Its utility across these diverse applications stems from its unique physical and chemical properties, including stability, solvency characteristics, and relatively low toxicity.

Chemical Reactivity and Thermochemistry

Understanding the chemical reactivity and thermochemical properties of 2,5-dimethyltetrahydrofuran is crucial for optimizing its applications and assessing its behavior under various conditions.

Radical Reactions

Studies have shown that thiyl radicals (RS), formed by the reaction of radiolytically generated OH radicals with thiols, react with cis- and trans-2,5-dimethyltetrahydrofuran by abstracting a hydrogen atom in the alpha-position to the ether function . These hydrogen abstraction reactions are important for understanding the compound's behavior in various chemical environments.

Thermochemical Properties

High-level computational methods have been used to determine key thermochemical properties:

  • Bond dissociation energies for all carbon-hydrogen and carbon-methyl bonds

  • Enthalpies of formation, entropies, and specific heats at constant pressure

  • Enthalpy functions that help predict behavior under various conditions

Research has shown that hydrogen abstraction by hydroxyl radicals is accompanied by the formation of both pre- and post-reaction weakly bound complexes. The resulting radicals can undergo ring-opening reactions leading to recognizable intermediates, while competitive hydrogen-elimination reactions can result in the formation of dihydrofurans .

Stability and Peroxide Formation

2,5-Dimethyltetrahydrofuran is classified as a Class B peroxide-forming chemical, meaning it can form peroxides upon concentration through distillation or evaporation . This property necessitates careful handling and storage, particularly for laboratory and industrial applications where concentrated solutions may be used.

Recent Research Developments

Recent scientific investigations have expanded our understanding of 2,5-dimethyltetrahydrofuran's properties and potential applications.

Separation Techniques

The separation of 2,5-dimethyltetrahydrofuran from similar compounds, particularly 2,5-dimethylfuran (DMF), presents challenges due to their close boiling points and the formation of azeotropes. Recent research has demonstrated successful separation using nonporous adaptive crystals (NACs) of a hybridarene (HB3):

  • HB3 crystals show 98.6% selectivity for DMF from a 50:50 DMF/DMTHF mixture

  • Single crystal X-ray diffraction revealed that this selectivity derives from the formation of an intermolecular packed host-guest complex between HB3 and DMF

This advance represents a significant step forward in the purification and processing of these compounds for various applications.

Combustion Kinetics

Detailed studies of 2,5-dimethyltetrahydrofuran combustion have provided valuable insights into its behavior as a fuel:

  • Measurements of ignition delay times at both high and low temperatures

  • Speciation measurements during combustion processes

  • Development of detailed kinetic models to predict combustion behavior

These studies contribute to the fundamental understanding of biofuel ignition chemistry and related chemical processes, supporting the compound's potential application as an alternative fuel.

Green Solvent Performance

Research comparing 2,5-dimethyltetrahydrofuran with traditional solvents has demonstrated its superior performance in several applications:

  • Excellent results in organometallic reactions

  • Effective performance in biphasic reactions

  • Superior extraction capabilities compared to conventional solvents

These findings support the compound's potential as a sustainable replacement for petroleum-derived solvents in various chemical processes.

Future Perspectives

Research and development of 2,5-dimethyltetrahydrofuran continues to evolve, with several promising directions for future investigation.

Sustainable Production

As interest in green chemistry grows, research into more efficient and sustainable production methods is likely to expand:

  • Development of more efficient and selective catalysts

  • Exploration of continuous flow processes for scaled-up production

  • Investigation of alternative biomass sources and conversion pathways

These advances could further improve the economic viability and environmental benefits of 2,5-dimethyltetrahydrofuran production.

Advanced Fuel Applications

Further research into fuel properties and applications may lead to increased adoption as a biofuel:

  • More detailed studies on combustion characteristics and emissions profiles

  • Engine performance testing and optimization

  • Blending studies with conventional fuels to determine optimal mixtures

Such research could help overcome remaining challenges in the adoption of 2,5-dimethyltetrahydrofuran as a mainstream biofuel.

Expanded Solvent Applications

The potential of 2,5-dimethyltetrahydrofuran as a green solvent warrants further exploration:

  • Expanded application in various organic reactions and industrial processes

  • Comparative studies with other traditional and emerging green solvents

  • Development of solvent systems tailored for specific applications

These investigations could further establish the compound's role in sustainable chemical manufacturing.

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